4-tert-butyl-N'-(2-phenoxyacetyl)benzohydrazide
Description
4-tert-butyl-N’-(2-phenoxyacetyl)benzohydrazide is an organic compound that belongs to the class of acylhydrazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of 4-tert-butyl-N’-(2-phenoxyacetyl)benzohydrazide consists of a benzohydrazide core with a tert-butyl group and a phenoxyacetyl group attached to it.
Properties
IUPAC Name |
4-tert-butyl-N'-(2-phenoxyacetyl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-19(2,3)15-11-9-14(10-12-15)18(23)21-20-17(22)13-24-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVIKGWTSKMUFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N’-(2-phenoxyacetyl)benzohydrazide typically involves the reaction of 4-tert-butylbenzohydrazide with phenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of 4-tert-butyl-N’-(2-phenoxyacetyl)benzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N’-(2-phenoxyacetyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxyacetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzohydrazide core.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-tert-butyl-N’-(2-phenoxyacetyl)benzohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N’-(2-phenoxyacetyl)benzohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. The phenoxyacetyl group plays a crucial role in binding to the active site of the target enzyme, while the benzohydrazide core interacts with other regions of the enzyme to enhance binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butylbenzohydrazide
- Phenoxyacetyl chloride
- N’-phenoxyacetylbenzohydrazide
Uniqueness
4-tert-butyl-N’-(2-phenoxyacetyl)benzohydrazide is unique due to the presence of both the tert-butyl and phenoxyacetyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
